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Compound of Interest

Compound Name: 4-Sulphobenzoic acid potassium
CAS No.: 22959-32-6
Cat. No.: B2601970
Get Quote
. J

Executive Summary & Compound Identity

4-Sulphobenzoic acid monopotassium salt (Potassium 4-sulfobenzoate) is a bifunctional
aromatic ligand characterized by two distinct acidic groups: a strongly acidic sulfonate group
(typically ionized as

) and a weakly acidic carboxylic acid group (

).[1] This dual functionality makes it a versatile building block for supramolecular chemistry and
polymer additives.

Chemical Identity
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Property Detail
IUPAC Name Potassium 4-carboxybenzenesulfonate
CAS Number 5399-63-3

Molecular Formula

Molecular Weight 240.27 g/mol

Para-substituted benzene ring with
Structural Context
symmetry (local)

Solubilit Soluble in water, DMSO; sparingly soluble in
olubili
Y non-polar organic solvents

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended for
spectral acquisition.

A. Sample Preparation

* NMR Spectroscopy: Dissolve approximately 10—-15 mg of the salt in 0.6 mL of DMSO-
(Dimethyl sulfoxide-d6).[1] DMSO is preferred over
to prevent the exchange of the carboxylic acid proton, allowing for its observation.

» IR Spectroscopy: Prepare a KBr pellet (1-2% sample in dry KBr) or use ATR (Attenuated
Total Reflectance) with a diamond crystal.[1] Ensure the sample is dried at 100°C under
vacuum prior to analysis to remove lattice water, which can obscure the -OH stretching
region.

B. Purity Assessment Workflow

The following Graphviz diagram outlines the logic flow for validating the compound's structure
using spectral data.
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Sample: 4-Sulfobenzoic Acid Potassium

Step 1: IR Spectroscopy
(Functional Group Check)

Step 2: 1H NMR (DMSO-d6)
(Symmetry & Integration)

Does Data Match?

FAIL: Check Impurities
(Isomers/Inorganic Salts)

PASS: Validated Structure

Click to download full resolution via product page

Caption: Logical workflow for structural validation combining IR functional group analysis and
NMR symmetry confirmation.

Nuclear Magnetic Resonance (NMR) Analysis

The

H NMR spectrum of 4-sulfobenzoic acid potassium salt exhibits a classic AA'BB' splitting
pattern, characteristic of 1,4-disubstituted benzene rings with different substituents.[1]

A. H NMR Data (400 MHz, DMSO- )

The aromatic region shows two distinct doublets due to the symmetry plane passing through
the C1 and C4 axis.
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Chemical Shift
( Multiplicity

» Ppm)

Integration

Assignment

Mechanistic
Insight

13.03 Singlet (s)

1H

The highly
deshielded
carboxylic proton
indicates the acid
form (not
carboxylate),
confirming the
"monopotassium
" salt structure
where K+
resides on the

sulfonate.[1]

7.93 Doublet (d)

2H

Ar-H (ortho to
COOH)

Protons ortho to
the carbonyl
group are
strongly
deshielded by
the magnetic
anisotropy of the
C=0 bond.[1]

7.75 Doublet (d)

2H

Ar-H (ortho to

)

Protons ortho to
the sulfonate are
deshielded, but
typically less so
than those ortho
to a carboxylic
acid.[1]

Coupling Constant (

): The aromatic doublets typically exhibit a coupling constant of
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, indicative of ortho-coupling.[1]

B. C NMR Expectations

While specific experimental shifts vary by concentration, the theoretical assignment based on
substituent chemical shifts (SCS) follows:

Carbonyl (

): ~167 ppm (Deshielded sp2).[1]

Aromatic C-ipso (

): ~148 ppm.[1]

Aromatic C-ipso (

): ~135 ppm.[1]

Aromatic C-ortho/meta: Signals in the 126—-129 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum serves as a fingerprint for the ionization state of the molecule. The presence
of a carbonyl stretch confirms the carboxylic acid is protonated, while strong sulfonate bands

confirm the salt form.

Characteristic Vibrational Bands
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Wavenumber (
Functional Group Mode Diagnostic Value

)

Broad band with

superimposed “fermi
3300-2500 O-H Stretch resonance” sub-

bands; indicates

protonated acid.[1]

Strong, sharp peak.

Confirms
1680-1705 Carbonyl Stretch (vs.

which appears at
~1550-1600).[1]

Very strong, broad
1150-1250 Asym.[1] Stretch band characteristic of

sulfonate salts.

Strong, sharper band
1010-1080 Sym.[1] Stretch accompanying the

asymmetric stretch.

Diagnostic for para-
. substitution (1,4-
800-860 Ar-H Out-of-plane Bending _ _
disubstituted

benzene).[1]

Structural Logic Diagram

The following diagram illustrates the electronic effects governing the spectral shifts observed.
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Anisotrop Desbhielding of d 7.93 ppm (ortho-COOH)
-COOH Group Ortho Protons d 7.75 ppm (ortho-SO3)
(Electron Withdrawing)

Substituents

-SO3(-) Group
(Electron Withdrawing)

1700 cm-1 (C=0)

Distinct IR Bands 1200 cm-1 (S=0)

Click to download full resolution via product page

Caption: Correlation between electronic substituent effects and observed spectral data points.

Quality Control & Storage

o Hygroscopicity: The potassium salt is hygroscopic. IR spectra showing a broad, undefined
blob above 3000

without distinct structure often indicate moisture contamination.[1]

e Purity Check: In the

H NMR, the integration ratio between the aromatic region (4H total) and the acid proton (1H)
should be exactly 4:1. Deviations suggest partial neutralization or excess water exchange.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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